molecular formula C12H17I B1601927 1-Hexyl-4-iodobenzene CAS No. 62150-34-9

1-Hexyl-4-iodobenzene

Cat. No.: B1601927
CAS No.: 62150-34-9
M. Wt: 288.17 g/mol
InChI Key: QCTCAMDTUGSMJX-UHFFFAOYSA-N
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Description

1-Hexyl-4-iodobenzene is an organic compound with the molecular formula C({12})H({17})I It consists of a benzene ring substituted with an iodine atom at the para position and a hexyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-hexylbenzene. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:

C6H5C6H13+I2+Oxidizing AgentC6H4IC6H13+By-products\text{C}_6\text{H}_5\text{C}_6\text{H}_{13} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_6\text{H}_4\text{I}\text{C}_6\text{H}_{13} + \text{By-products} C6​H5​C6​H13​+I2​+Oxidizing Agent→C6​H4​IC6​H13​+By-products

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure better control over reaction parameters and higher yields. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The hexyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products:

    Substitution: 1-Hexyl-4-azidobenzene, 1-Hexyl-4-cyanobenzene.

    Oxidation: 1-Hexyl-4-benzaldehyde, 1-Hexyl-4-benzoic acid.

    Reduction: 1-Hexylbenzene.

Scientific Research Applications

1-Hexyl-4-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of liquid crystals and other advanced materials due to its unique structural properties.

    Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of biologically active molecules.

    Catalysis: It can be used in the development of new catalytic systems for organic transformations.

Mechanism of Action

The mechanism by which 1-hexyl-4-iodobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the hexyl group undergoes transformation through the action of oxidizing agents, leading to the formation of various functional groups.

Comparison with Similar Compounds

    1-Hexyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.

    1-Hexyl-4-chlorobenzene: Contains a chlorine atom, offering different chemical properties and uses.

    1-Hexyl-4-fluorobenzene:

Uniqueness: 1-Hexyl-4-iodobenzene is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine. This influences its reactivity, making it particularly useful in certain organic synthesis reactions where iodine’s properties are advantageous.

Properties

IUPAC Name

1-hexyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17I/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTCAMDTUGSMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566777
Record name 1-Hexyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62150-34-9
Record name 1-Hexyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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